BenchChemオンラインストアへようこそ!

{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

The compound {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1694460‑35‑9, C₉H₁₆N₄, MW 180.25) belongs to the tetrahydropyrazolo[1,5‑a]pyrimidine family, a fused bicyclic heterocycle that serves as a privileged scaffold in kinase drug discovery. The tetrahydro configuration introduces a chiral center at C7 and enables unique conformational isomerism (syn/anti) that is absent in fully aromatic analogs.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13076172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1=C2NCCC(N2N=C1)CN
InChIInChI=1S/C9H16N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h6,8,11H,2-5,10H2,1H3
InChIKeySSBUHXLXCXAFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl)methanamine — Core Physicochemical and Structural Baseline for Procurement Evaluation


The compound {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1694460‑35‑9, C₉H₁₆N₄, MW 180.25) belongs to the tetrahydropyrazolo[1,5‑a]pyrimidine family, a fused bicyclic heterocycle that serves as a privileged scaffold in kinase drug discovery . The tetrahydro configuration introduces a chiral center at C7 and enables unique conformational isomerism (syn/anti) that is absent in fully aromatic analogs [1]. With a calculated LogP of 0.7609 and a topological polar surface area of 55.87 Ų, the molecule occupies a favorable physicochemical space for both oral bioavailability and CNS penetration .

Why In-Class Pyrazolo[1,5-a]pyrimidines Cannot Simply Substitute 3-Ethyl-7-methanamine — The Case Against Blind Interchange


Critical limitation: Direct head-to-head comparative biological data for this specific compound versus close analogs are extremely scarce in the public domain. The differentiation evidence presented below is therefore built on (i) quantifiable physicochemical property differences between regioisomers and methylation analogs, (ii) class‑level SAR trends from kinase inhibitor patents, and (iii) conformational insights from NMR studies of the tetrahydropyrazolo[1,5‑a]pyrimidine scaffold [1]. Because even minor positional shifts (e.g., moving the ethyl group from position 3 to position 2) or methylation changes can alter hydrogen‑bond acceptor count, lipophilicity, and scaffold isomerism, in‑class compounds cannot be assumed interchangeable without explicit experimental validation .

Quantitative Differentiation Evidence for {3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Versus Its Nearest Analogs


Regioisomeric Hydrogen‑Bond Acceptor Profile Versus 2,3‑Dimethyl Analog

The target compound presents four hydrogen‑bond acceptors, whereas the 2,3‑dimethyl analog ({2,3‑dimethyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidin‑7‑yl}methanamine, CAS 1701802‑20‑1) offers only three [1]. In kinase hinge‑binding motifs, an additional acceptor can alter hydrogen‑bonding geometry and target residence time [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Lipophilicity Shift (ΔLogP +0.26) Compared to 2,3‑Dimethyl Analog

The calculated LogP of the 3‑ethyl compound is 0.7609, versus 0.5 (XLogP3) for the 2,3‑dimethyl analog [1]. This ΔLogP of +0.26 represents a 52% higher computed lipophilicity, which may enhance passive membrane permeability while retaining a Polar Surface Area within the CNS‑favorable range (<90 Ų) [2].

Drug-likeness Permeability CNS Drug Design

Conformational Isomerism Unique to the 7‑Substituted Tetrahydro Scaffold

NMR studies on 5,7‑substituted tetrahydropyrazolo[1,5‑a]pyrimidines demonstrate that reduction of the pyrimidine ring generates both syn‑ and anti‑configured diastereomers, with the anti‑isomers exhibiting significant conformational lability [1]. The target compound, bearing a chiral methanamine at C7, can in principle exist in both configurations, offering a tunable stereochemical handle that is absent in the fully aromatic 3‑ethylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 1503347‑95‑2) [2].

Stereochemistry Scaffold Optimization Conformational Analysis

Class‑Level Kinase SAR: Position‑3 Alkyl Substitution Is a Privileged Kinase‑Inhibitor Motif

Patent US20090275593A1 (Novartis) explicitly claims 3‑substituted N‑(aryl‑/heteroaryl)‑pyrazolo[1,5‑a]pyrimidines as kinase inhibitors, with the 3‑position identified as a critical determinant of Tie‑2 kinase potency [1]. The clinical‑stage CDK inhibitor dinaciclib (SCH 727965) contains a 3‑ethyl‑7‑aminomethyl pyrazolo[1,5‑a]pyrimidine core and achieves CDK2 IC₅₀ of 1 nM [2]. While the simple 7‑methanamine target compound has not been profiled in the same assays, the 3‑ethyl‑7‑aminoalkyl scaffold is a validated pharmacophore within the pyrazolo[1,5‑a]pyrimidine class.

Kinase Inhibition SAR Drug Discovery

Procurement‑Oriented Application Scenarios for {3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine


Synthetic Intermediate for Kinase‑Inhibitor Library Construction

The primary amine at the 7‑position allows straightforward derivatization (acylation, reductive amination, sulfonylation) to generate focused libraries around the 3‑ethyl‑tetrahydropyrazolo[1,5‑a]pyrimidine core, leveraging the kinase‑relevant pharmacophoric motif validated by dinaciclib and the Novartis patent family [1].

Physicochemical Probe for CNS‑Permeable Scaffold Evaluation

With a calculated LogP of 0.76 and TPSA of 55.87 Ų — both within the established CNS drug‑like space — this compound can serve as a minimal pharmacophore probe to assess brain penetration potential before committing to more complex derivatives .

Stereochemical Building Block for Diastereoselective Synthesis

The chiral center at C7, combined with the documented syn/anti conformational isomerism of tetrahydro‑pyrazolo[1,5‑a]pyrimidines, makes this compound a candidate for diastereoselective transformations that can yield conformationally biased kinase inhibitors [2].

Replacement Scaffold for Aromatic 3‑Ethylpyrazolo[1,5‑a]pyrimidin‑7‑amine in Hit Expansion

When aromatic analogs suffer from poor solubility or off‑target binding due to planarity, the tetrahydro scaffold introduces three‑dimensionality and an additional hydrogen‑bond acceptor, potentially mitigating these liabilities [3].

Quote Request

Request a Quote for {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.